molecular formula C9H11O3P B14761017 2-Phenoxy-1,3,2-dioxaphosphinane CAS No. 1078-57-5

2-Phenoxy-1,3,2-dioxaphosphinane

Cat. No.: B14761017
CAS No.: 1078-57-5
M. Wt: 198.16 g/mol
InChI Key: PAHSFPBHXSPPRG-UHFFFAOYSA-N
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Description

2-Phenoxy-1,3,2-dioxaphosphinane is a cyclic organophosphorus compound with the molecular formula C₈H₉O₃P It is known for its unique structure, which includes a phosphorus atom bonded to two oxygen atoms and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxy-1,3,2-dioxaphosphinane can be synthesized through the reaction of phenol with phosphorus trichloride (PCl₃) and a diol, such as 1,3-propanediol. The reaction typically involves heating the reactants in the presence of a base, such as pyridine, to facilitate the formation of the cyclic structure. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide.

    Substitution: It can participate in nucleophilic substitution reactions where the phenoxy group is replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water or aqueous acids to form phosphoric acid derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

    Hydrolysis: Aqueous acids or bases can facilitate hydrolysis.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphinanes.

    Hydrolysis: Phosphoric acid derivatives.

Scientific Research Applications

2-Phenoxy-1,3,2-dioxaphosphinane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1,3,2-dioxaphosphinane involves its ability to interact with various molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its reactivity with nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxy-1,3,2-dioxaphosphorinane: A closely related compound with similar reactivity.

    2-t-Butylamino-4-methyl-1,3,2-dioxaphosphinane: Another cyclic organophosphorus compound with different substituents.

Uniqueness

2-Phenoxy-1,3,2-dioxaphosphinane is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity compared to other cyclic organophosphorus compounds. Its ability to undergo a variety of chemical reactions and form stable complexes makes it valuable in both research and industrial applications.

Properties

CAS No.

1078-57-5

Molecular Formula

C9H11O3P

Molecular Weight

198.16 g/mol

IUPAC Name

2-phenoxy-1,3,2-dioxaphosphinane

InChI

InChI=1S/C9H11O3P/c1-2-5-9(6-3-1)12-13-10-7-4-8-11-13/h1-3,5-6H,4,7-8H2

InChI Key

PAHSFPBHXSPPRG-UHFFFAOYSA-N

Canonical SMILES

C1COP(OC1)OC2=CC=CC=C2

Origin of Product

United States

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